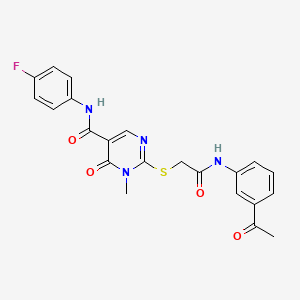

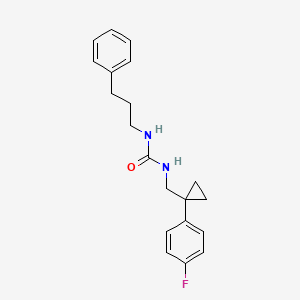

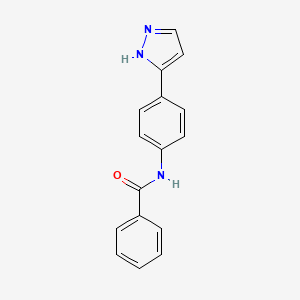

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a chemical compound with potential applications in scientific research. It is a benzothiazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

MMP Inhibitors in Tissue Damage

Benzothiazole derivatives, specifically those incorporating a benzisothiazole and 4-thiazolidinone framework, have been investigated for their potential to modulate inflammatory and oxidative processes involved in tissue damage. These compounds, particularly one derivative identified as having the highest activity, have shown the ability to inhibit matrix metalloproteinases (MMPs) at the nanomolar level, suggesting a promising avenue for therapeutic intervention in conditions involving tissue degradation and inflammation (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Certain benzothiazole derivatives exhibit unique luminescent properties, making them suitable for applications in white light emission. Through the careful selection and doping of these compounds into a polymer matrix, it is possible to achieve emission in the saturated white-light region, offering a flexible and straightforward approach to fabricating white-light-emitting devices. This capability has implications for the development of new materials for lighting and display technologies (Lu et al., 2017).

Antitumor Activities

Benzothiazole derivatives have demonstrated significant antitumor activities, with specific compounds showing potency against breast, ovarian, colon, and renal cell lines. The mechanism of action appears novel, with metabolism playing a central role in the effectiveness of these compounds. This has led to further investigations into the synthesis of N-acyl derivatives to explore the impact of acetylation on the antitumor activities of the parent amines, providing insights into potential new treatments for cancer (Chua et al., 1999).

Application in Antimicrobial and Cytotoxic Activities

New benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies have revealed compounds with marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and NO-induction ability. Such compounds offer potential in developing new therapeutic agents with specific combinations of activities for treating various diseases (Zablotskaya et al., 2013).

Immunomodulating Activity

Benzothiazole derivatives have also been investigated for their immunomodulating activities. Certain compounds have shown to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential as immunomodulatory agents. This opens up possibilities for the development of benzothiazole-based treatments aimed at modulating immune responses (Doria et al., 1991).

properties

IUPAC Name |

N-(4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-14-4-2-3-5-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEJZXPRXTYHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2385993.png)

![1-(1',5-diphenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-((2-hydroxyethyl)amino)ethanone](/img/structure/B2386006.png)

![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2386009.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2386010.png)

![3-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2386012.png)

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2386013.png)